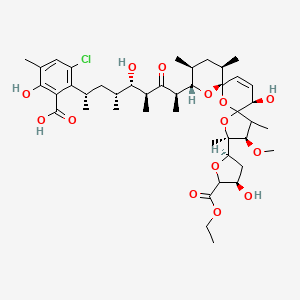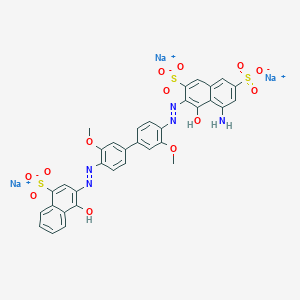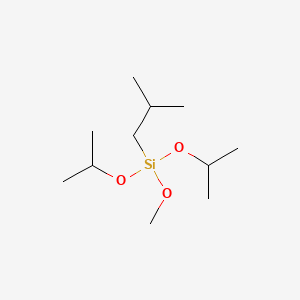
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- is a chemical compound with the molecular formula C11H26O3Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- typically involves the reaction of silane precursors with alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- involves large-scale reactions using specialized equipment to ensure high yield and purity. The process includes steps such as distillation and purification to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other oxidation products.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy or isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include silanols, simpler silane derivatives, and substituted silanes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silane compounds.
Biology: The compound is used in the modification of biological molecules and surfaces to enhance their properties.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with surfaces and molecules, enhancing their stability and functionality. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- include:
- Silane, trimethoxy(2-methylpropyl)-
- Silane, triethoxy(2-methylpropyl)-
- Silane, methoxybis(1-methylethoxy)(1-methylpropyl)-
Uniqueness
Silane, methoxybis(1-methylethoxy)(2-methylpropyl)- is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific bonding and stability characteristics are required .
Propiedades
Número CAS |
118337-13-6 |
|---|---|
Fórmula molecular |
C11H26O3Si |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
methoxy-(2-methylpropyl)-di(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H26O3Si/c1-9(2)8-15(12-7,13-10(3)4)14-11(5)6/h9-11H,8H2,1-7H3 |
Clave InChI |
UTARNPLVNPIUSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Si](OC)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



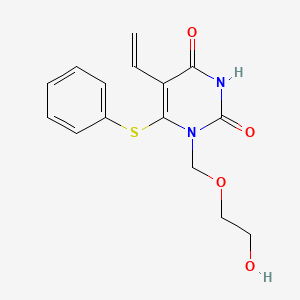

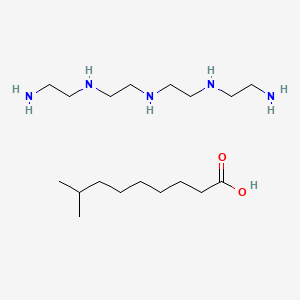



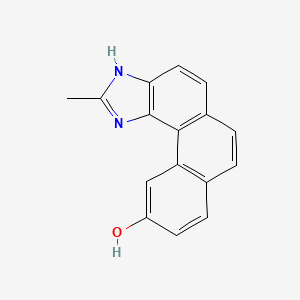
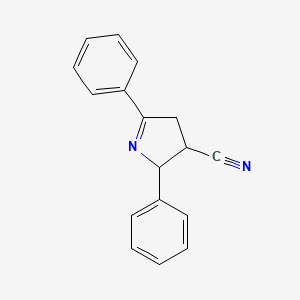
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)


